An In-depth Technical Guide to 4-Iodoisoxazole: Chemical Properties, Structure, and Synthetic Applications
An In-depth Technical Guide to 4-Iodoisoxazole: Chemical Properties, Structure, and Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-iodoisoxazole, a key heterocyclic building block in medicinal chemistry and organic synthesis. The document details its chemical properties and structure, provides representative experimental protocols for its synthesis and subsequent reactions, and illustrates a key synthetic workflow. 4-Iodoisoxazole serves as a valuable intermediate, primarily utilized in cross-coupling reactions to generate diverse molecular scaffolds for drug discovery programs.[1]
Core Chemical Properties and Structure
4-Iodoisoxazole is a five-membered heterocyclic organic compound.[2] The isoxazole ring, containing adjacent nitrogen and oxygen atoms, is a privileged scaffold in medicinal chemistry due to its presence in numerous biologically active compounds.[3][4] The iodine atom at the 4-position provides a reactive handle for various palladium-catalyzed cross-coupling reactions, making it a versatile synthon for creating complex molecules.[1][5]
The following table summarizes the key structural and physicochemical properties of 4-iodoisoxazole. Due to its nature as a synthetic intermediate, experimentally determined physical properties such as melting and boiling points are not widely reported in the literature.
| Property | Value | Source(s) |
| IUPAC Name | 4-iodo-1,2-oxazole | [6] |
| Synonyms | Isoxazole, 4-iodo-; 4-Iodo-isoxazole | [7] |
| Molecular Formula | C₃H₂INO | [6][7] |
| Molecular Weight | 194.96 g/mol | [6] |
| Monoisotopic Mass | 194.91811 Da | [6] |
| Appearance | Pale yellow to brownish solid | [1] |
| Solubility | Generally soluble in organic solvents | [2] |
| SMILES | IC1=CON=C1 | [6] |
| InChI | InChI=1S/C3H2INO/c4-3-1-5-6-2-3/h1-2H | [6][7] |
| InChIKey | BKACOOKVHZFHEW-UHFFFAOYSA-N | [6][7] |
| XLogP (Predicted) | 1.0 | [6] |
Spectroscopic Data (Predicted)
-
¹H NMR: The isoxazole ring has two protons. The proton at C5 (adjacent to the oxygen) is expected to be downfield from the proton at C3 (adjacent to the nitrogen). A predicted spectrum would show two singlets in the aromatic region, likely between δ 8.0 and 9.0 ppm.
-
¹³C NMR: Three signals are expected for the isoxazole ring carbons. The carbon bearing the iodine (C4) would be significantly shifted upfield due to the heavy atom effect. The C3 and C5 carbons would appear in the typical aromatic/heteroaromatic region (δ 140-160 ppm).
-
Infrared (IR) Spectroscopy: Characteristic peaks would include C-H stretching for the aromatic protons (~3100 cm⁻¹), C=N and C=C stretching of the isoxazole ring (1500-1650 cm⁻¹), and C-O stretching (~1050-1250 cm⁻¹).[8] The C-I stretch appears at lower frequencies, typically in the fingerprint region (<600 cm⁻¹).
-
Mass Spectrometry (MS): The molecular ion peak (M⁺) would be observed at m/z = 195. A characteristic isotope pattern for iodine would not be present as it is monoisotopic. Fragmentation would likely involve the loss of iodine and cleavage of the isoxazole ring.[9]
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of 4-iodoisoxazoles and their subsequent use in Suzuki-Miyaura cross-coupling reactions. These are representative protocols based on established literature procedures for similar compounds.
This protocol describes the synthesis of a 4-iodoisoxazole from a corresponding isoxazole precursor using N-Iodosuccinimide (NIS) as the iodinating agent. This method is widely cited for the preparation of various 4-iodoisoxazole derivatives.[5]
Materials:
-
3,5-Disubstituted Isoxazole (1.0 eq)
-
N-Iodosuccinimide (NIS) (1.1 - 1.5 eq)
-
Trifluoroacetic acid (TFA) or Acetonitrile (Solvent)
-
Dichloromethane (DCM) for extraction
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, and standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve the starting isoxazole (1.0 eq) in a suitable solvent such as acetonitrile or trifluoroacetic acid.
-
Add N-Iodosuccinimide (NIS) (1.1 - 1.5 eq) portion-wise to the solution at room temperature.
-
Stir the reaction mixture at room temperature (or with gentle heating, e.g., 65-75 °C, if required) for 2-12 hours.[10] Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Redissolve the residue in dichloromethane (DCM) and wash sequentially with saturated aqueous sodium thiosulfate solution (to quench excess iodine), saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 4-iodoisoxazole.
This protocol details a general procedure for the Suzuki-Miyaura coupling of a 4-iodoisoxazole with an arylboronic acid, a common application for this class of compounds to generate more complex, drug-like molecules.[5][11]
Materials:
-
4-Iodoisoxazole derivative (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst, e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%)
-
Base, e.g., Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 - 3.0 eq)
-
Solvent system, e.g., 1,4-Dioxane/Water or Toluene/Water
-
Schlenk flask or microwave vial
-
Inert gas (Argon or Nitrogen)
-
Ethyl acetate (EtOAc) for extraction
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a Schlenk flask or microwave vial, add the 4-iodoisoxazole (1.0 eq), arylboronic acid (1.2 eq), base (2.0 eq), and palladium catalyst (0.05 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).
-
Heat the reaction mixture to 80-100 °C and stir for 4-24 hours, or until TLC or LC-MS analysis indicates complete consumption of the starting iodide.[11][12]
-
Cool the reaction to room temperature and dilute with ethyl acetate (EtOAc).
-
Wash the organic layer with water and brine, then dry over anhydrous MgSO₄.
-
Filter the solution and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the 4-aryl-isoxazole product.
Mandatory Visualizations
The following diagrams illustrate key logical relationships and workflows relevant to the synthesis and application of 4-iodoisoxazole.
Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling of 4-iodoisoxazole.
Caption: General mechanism of protein kinase inhibition by isoxazole-based derivatives.
References
- 1. 4-Iodoisoxazole | 847490-69-1 | Benchchem [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. ijcrt.org [ijcrt.org]
- 4. ijpca.org [ijpca.org]
- 5. An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PubChemLite - 4-iodoisoxazole (C3H2INO) [pubchemlite.lcsb.uni.lu]
- 7. 4-Iodoisoxazole | CymitQuimica [cymitquimica.com]
- 8. rjpbcs.com [rjpbcs.com]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. CN108329279B - Synthesis method of 4-iodo-3-methylisoxazole-5-formaldehyde - Google Patents [patents.google.com]
- 11. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 12. m.youtube.com [m.youtube.com]

